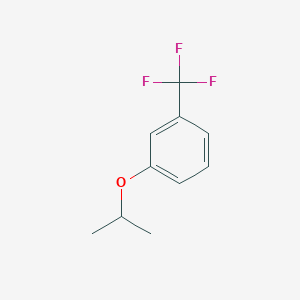

1-Isopropoxy-3-(trifluoromethyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isopropoxy-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

The trifluoromethyl group is known for enhancing the biological activity of pharmaceutical compounds. 1-Isopropoxy-3-(trifluoromethyl)benzene serves as a key intermediate in the synthesis of various drugs due to its unique electronic properties.

Case Study: Drug Development

Recent studies have highlighted the incorporation of trifluoromethyl groups in drug design. For instance, the compound has been used in the synthesis of Ubrogepant, an FDA-approved medication for migraine treatment. The trifluoromethyl group contributes to improved pharmacokinetic properties, making drugs more effective and selective .

| Drug Name | Target Condition | Role of Trifluoromethyl |

|---|---|---|

| Ubrogepant | Migraine | Enhances efficacy and selectivity |

| Alpelisib | Cancer | Improves metabolic stability |

Agrochemicals

In agrochemical formulations, this compound is utilized for its herbicidal properties. The trifluoromethyl moiety enhances the compound's ability to penetrate plant tissues and disrupt metabolic processes.

Case Study: Herbicide Development

Research indicates that compounds containing trifluoromethyl groups exhibit increased herbicidal activity compared to their non-fluorinated counterparts. For example, Flutolanil, which includes a similar structure, has been shown to effectively control various weed species .

| Agrochemical | Target Pests | Mechanism of Action |

|---|---|---|

| Flutolanil | Broadleaf weeds | Inhibits photosynthesis |

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its low surface energy and chemical stability are advantageous for applications in coatings and polymers.

Case Study: Coating Applications

Fluorinated compounds are often used in coatings to enhance water and oil repellency. Research has demonstrated that incorporating this compound into polymer matrices results in superior hydrophobic properties, making it ideal for protective coatings .

| Material Type | Property Enhanced | Application |

|---|---|---|

| Coatings | Hydrophobicity | Protective surfaces |

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The isopropoxy group, being strongly activating (ortho/para-directing), dominates over the deactivating -CF₃ group. Reactions likely occur at the ortho or para positions relative to the isopropoxy group.

Key Insight : In mixed-directing systems, the -OCH(CH₃)₂ group typically dictates regioselectivity, but -CF₃ may reduce reaction rates due to its electron-withdrawing nature .

Ether Cleavage Reactions

The isopropoxy group can undergo acid- or base-mediated cleavage, yielding phenolic derivatives.

| Conditions | Products | Mechanism |

|---|---|---|

| HBr (48%), reflux | 3-(Trifluoromethyl)phenol + isopropyl bromide | Acid-catalyzed SN2 cleavage |

| NaNH₂, NH₃(l), −33°C | Phenoxide intermediate | Base-induced elimination |

Example : Cleavage with HBr produces 3-(trifluoromethyl)phenol in >80% yield under reflux .

Transition-Metal-Free C–H Functionalization

The electron-rich aryl ring may participate in radical-mediated coupling reactions, as seen in analogous trifluoromethylarenes .

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Arylation | tBuOK, aryl iodide, 80°C | Biaryl derivatives at C4 or C5 |

| Defluoroalkylation | Hydrazones, Ni catalysis | Substituted Ar-CF₂-R compounds |

Mechanistic Notes :

-

The -CF₃ group stabilizes radical intermediates, enabling selective C–H activation .

-

tBuOK promotes single-electron transfer (SET) to generate aryl radicals .

Directed Deprotonation/Zincation

Using bimetallic bases (e.g., sodium zincates), regioselective deprotonation can occur.

| Base | Temperature | Major Product | Ratio (ortho:meta:para) |

|---|---|---|---|

| [(TMEDA)Na(TMP)Zn(tBu)] | −75°C | Zincated intermediate at C2 (ortho) | 4.3:2.6:1.0 |

Insight : Kinetic control favors ortho-deprotonation, while thermodynamic conditions yield mixed regioisomers .

Stability and Handling

属性

IUPAC Name |

1-propan-2-yloxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7(2)14-9-5-3-4-8(6-9)10(11,12)13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSZGKCCZOOPFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。